molecular formula C19H27NO4 B12002015 N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide CAS No. 73664-67-2

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide

Cat. No.: B12002015
CAS No.: 73664-67-2
M. Wt: 333.4 g/mol
InChI Key: GXTBHFVSSYGNSY-UHFFFAOYSA-N
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Description

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C19H27NO4 It is characterized by the presence of an allyl group, a cyclohexyl group, and three methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, cyclohexylamine, and allyl bromide.

    Formation of Benzamide: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with cyclohexylamine to form N-cyclohexyl-3,4,5-trimethoxybenzamide.

    Allylation: Finally, the N-cyclohexyl-3,4,5-trimethoxybenzamide is treated with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carbonyl group.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for methoxy group substitution.

Major Products:

    Oxidation: Epoxides or aldehydes depending on the specific conditions.

    Reduction: The corresponding amine.

    Substitution: Products with substituted methoxy groups.

Scientific Research Applications

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in drug development for various therapeutic areas.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

  • N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzylamine
  • N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzoate

Comparison:

  • Structural Differences: While these compounds share a similar core structure, variations in functional groups (e.g., amide vs. amine or ester) can lead to different chemical and biological properties.
  • Uniqueness: N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

73664-67-2

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

N-cyclohexyl-3,4,5-trimethoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C19H27NO4/c1-5-11-20(15-9-7-6-8-10-15)19(21)14-12-16(22-2)18(24-4)17(13-14)23-3/h5,12-13,15H,1,6-11H2,2-4H3

InChI Key

GXTBHFVSSYGNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2CCCCC2

Origin of Product

United States

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